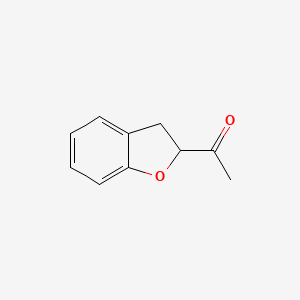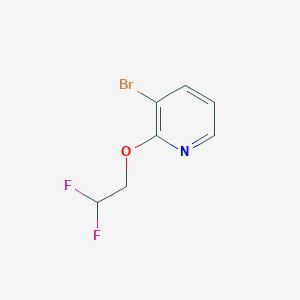
3-Bromo-2-(2,2-difluoroethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(2,2-difluoroethoxy)pyridine is a chemical compound with the molecular formula C7H6BrF2NO It is a pyridine derivative, characterized by the presence of a bromine atom at the third position and a difluoroethoxy group at the second position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(2,2-difluoroethoxy)pyridine typically involves the reaction of 3-bromo-2-hydroxypyridine with 2,2-difluoroethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the difluoroethoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the purification process may involve techniques such as crystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(2,2-difluoroethoxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The pyridine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 2-(2,2-difluoroethoxy)pyridine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Major Products
Substitution: Formation of 3-azido-2-(2,2-difluoroethoxy)pyridine or 3-thiocyanato-2-(2,2-difluoroethoxy)pyridine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2-(2,2-difluoroethoxy)pyridine.
Scientific Research Applications
3-Bromo-2-(2,2-difluoroethoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(2,2-difluoroethoxy)pyridine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The difluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to interact with biological membranes and molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine: Similar structure but with a trifluoroethoxy group instead of a difluoroethoxy group.
2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine: Bromine atom at the second position and trifluoroethoxy group at the fifth position.
3-Bromo-5-(2,2,2-trifluoroethoxy)pyridine: Bromine atom at the third position and trifluoroethoxy group at the fifth position.
Uniqueness
3-Bromo-2-(2,2-difluoroethoxy)pyridine is unique due to the presence of the difluoroethoxy group, which imparts distinct electronic and steric properties compared to its trifluoroethoxy analogs. This can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C7H6BrF2NO |
|---|---|
Molecular Weight |
238.03 g/mol |
IUPAC Name |
3-bromo-2-(2,2-difluoroethoxy)pyridine |
InChI |
InChI=1S/C7H6BrF2NO/c8-5-2-1-3-11-7(5)12-4-6(9)10/h1-3,6H,4H2 |
InChI Key |
VDNGGMPABNYHAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)OCC(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


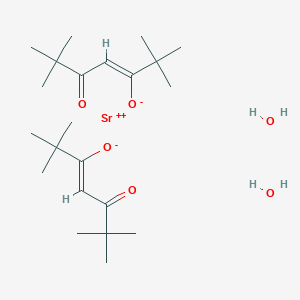
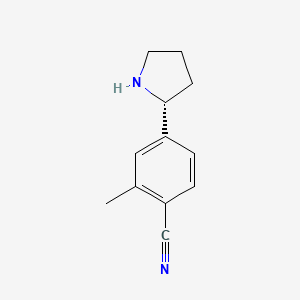
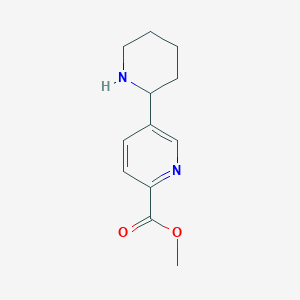

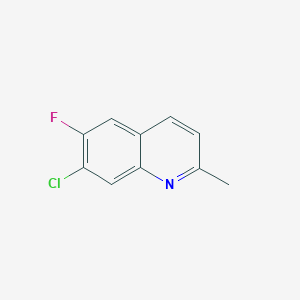
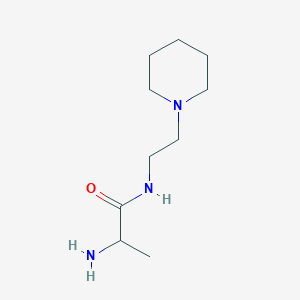
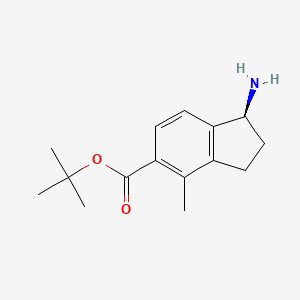
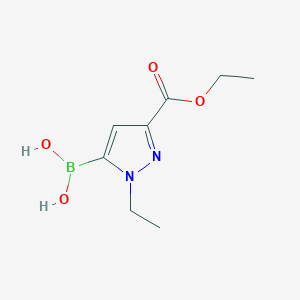
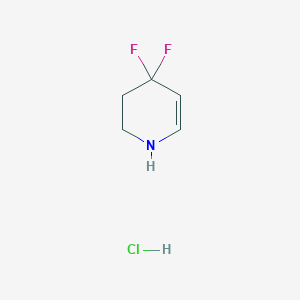
![2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B12984913.png)
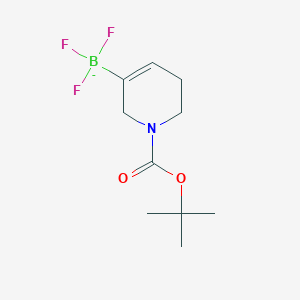
![(5aR,10bS)-2-(2,6-Diethylphenyl)-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B12984925.png)

